N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Description
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is an organic compound belonging to the class of benzamides. Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring. This compound is notable for its complex structure, which includes a cyclopropyl group, a piperidine ring, and a methoxybenzamide moiety.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-24(2)15-17(10-13-29-24)16-26-11-8-19(9-12-26)30-22-14-20(28-3)6-7-21(22)23(27)25-18-4-5-18/h6-7,14,17-19H,4-5,8-13,15-16H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKULRZNSIOJKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NC4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the methoxybenzamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Medicine: It may have potential therapeutic applications, such as acting as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and piperidine derivatives, such as:
- N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4-[ (1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide .
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides .
Uniqueness
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
